1-Ethyl-1H-imidazole-5-carbaldehyde
Overview
Description
1-Ethyl-1H-imidazole-5-carbaldehyde is a chemical compound with the molecular formula C6H8N2O . It is also known as 3-ethylimidazole-4-carbaldehyde . It is used as a biochemical reagent and can be used for life science-related research .
Molecular Structure Analysis
The molecular weight of this compound is 124.14 g/mol . The InChI code is 1S/C6H8N2O/c1-2-8-5-7-3-6(8)4-9/h3-5H,2H2,1H3 . The SMILES string representation is O=C([H])C1=CN=CN1CC .Physical and Chemical Properties Analysis
This compound is a solid . It has a topological polar surface area of 34.9 Ų and a complexity of 105 . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
1. Synthesis of 1,2,4-Trisubstituted-1H-imidazole-5-carbaldehydes
1-Ethyl-1H-imidazole-5-carbaldehyde has been used in the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This process involves copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes, notable for its functional group compatibility, economical catalysts, and mild conditions (Li et al., 2015).
2. Role in Building Blocks for Medical Chemistry
The compound has been acknowledged for its role in medical chemistry as a building block. Specifically, derivatives of 5-imidazole-carbaldehydes, including mono-methyl analogs, are utilized in the synthesis of biologically significant molecules (Orhan et al., 2019).
3. Application in Synthesis of Thieno[2,3-d]imidazoles
Research has explored the use of this compound in synthesizing thieno[2,3-d]imidazoles, a chemical process involving various reactions with ethyl thioglycollate (Iddon et al., 1987).
4. Conversion to Imidazolones
Another application includes the oxidative conversion of 1H-imidazole-5-carbaldehyde to corresponding imidazolones. This conversion has been studied for its kinetic and mechanistic aspects, offering insights into the reactivity of these compounds (Manjunatha & Puttaswamy, 2016).
5. Use in Synthesizing Imidazole Derivatives
The compound is also involved in synthesizing various imidazole derivatives, such as imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazoles, demonstrating its versatility and applicability in organic synthesis (GÜngÖr, 2021).
6. Application in Photoluminescence
This compound has potential applications in photoluminescence. Its derivatives have been used in studies related to photoluminescent properties, highlighting the compound's role in material science and potential for use in optoelectronic devices (Li et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s worth noting that imidazole derivatives have been found to exhibit various biological activities , which might suggest potential interactions with biological targets.
Biochemical Pathways
The biochemical pathways affected by 1-Ethyl-1H-imidazole-5-carbaldehyde are currently unknown
Properties
IUPAC Name |
3-ethylimidazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-8-5-7-3-6(8)4-9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWIECSRYTXFHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842972-42-3 | |
Record name | 1-ethyl-1H-imidazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.